molecular formula C21H19ClF3N5O B10946365 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B10946365
M. Wt: 449.9 g/mol
InChI Key: KXTSFVVLADRLES-UHFFFAOYSA-N
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Description

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an adamantyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves multi-step synthetic routes. One common approach is to start with the preparation of the 1,2,4-triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a precursor . The adamantyl group is then introduced through a series of substitution reactions. The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and environmentally benign reagents to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes like aromatase, which is involved in the biosynthesis of estrogens . This inhibition can lead to reduced proliferation of hormone-dependent cancer cells. The compound’s triazole ring allows it to form hydrogen bonds with biological receptors, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole apart is its combination of the adamantyl group and the oxadiazole ring, which are not commonly found together in similar compounds. This unique structure contributes to its diverse range of applications and potential for further research .

Properties

Molecular Formula

C21H19ClF3N5O

Molecular Weight

449.9 g/mol

IUPAC Name

2-[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C21H19ClF3N5O/c22-18-26-11-30(29-18)20-8-12-4-13(9-20)7-19(6-12,10-20)17-28-27-16(31-17)14-2-1-3-15(5-14)21(23,24)25/h1-3,5,11-13H,4,6-10H2

InChI Key

KXTSFVVLADRLES-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C5=NN=C(O5)C6=CC(=CC=C6)C(F)(F)F

Origin of Product

United States

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